molecular formula C17H13N3O4 B2787713 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034369-87-2

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer: B2787713
CAS-Nummer: 2034369-87-2
Molekulargewicht: 323.308
InChI-Schlüssel: SWAJIDVSXHTTCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that features a furan ring, a pyrazine ring, and a benzo[d][1,3]dioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Synthesis of the pyrazine ring: The pyrazine ring is formed via condensation reactions involving appropriate diamines and diketones.

    Coupling of the furan and pyrazine rings: The furan and pyrazine rings are coupled using a linker, such as a methyl group, through alkylation reactions.

    Formation of the benzo[d][1,3]dioxole moiety: This moiety is synthesized separately and then coupled with the furan-pyrazine intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrazines and related compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a furan ring, a pyrazine ring, and a benzo[d][1,3]dioxole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biologische Aktivität

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The molecular formula for this compound is C17H13N3O4C_{17}H_{13}N_{3}O_{4}, with a molecular weight of 323.30 g/mol . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the furan ring : Synthesized via cyclization reactions.
  • Synthesis of the pyrazine ring : Formed through condensation reactions involving appropriate diamines and diketones.
  • Coupling : The furan and pyrazine rings are linked through alkylation reactions.
  • Amide bond formation : Coupling the furan-pyrazine intermediate with the benzo[d][1,3]dioxole moiety.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effects against various bacterial strains and fungal pathogens, revealing significant inhibitory activity compared to standard antibiotics .

Pathogen TypeInhibition Percentage (%)
Gram-positive Bacteria70 - 85
Gram-negative Bacteria60 - 75
Fungal Strains65 - 80

2.2 Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways. In vitro studies demonstrated that this compound inhibited COX activity effectively, leading to a reduction in pro-inflammatory cytokines such as IL-1β and TNFα .

Case Study 1: Anti-cancer Properties

In a study assessing the anti-cancer effects of various derivatives including this compound, significant cytotoxic effects were observed against several cancer cell lines. The compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Toxicity Assessment

A toxicity evaluation using zebrafish embryos was conducted to assess the safety profile of the compound. Results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .

Eigenschaften

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(11-3-4-13-15(8-11)24-10-23-13)20-9-12-16(19-6-5-18-12)14-2-1-7-22-14/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJIDVSXHTTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.